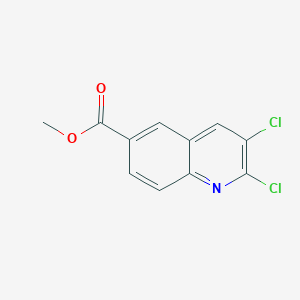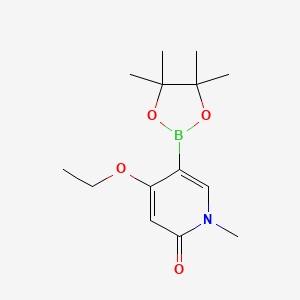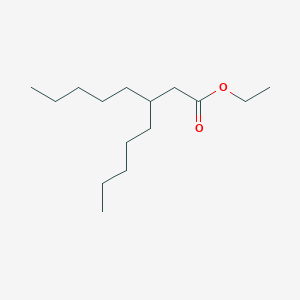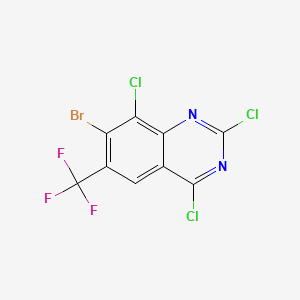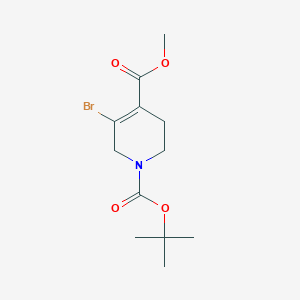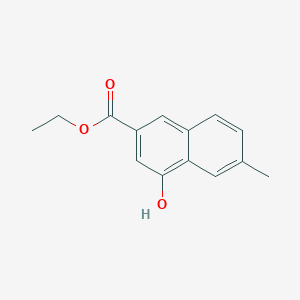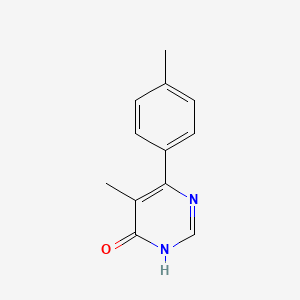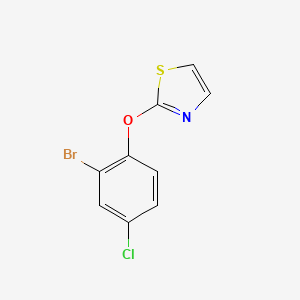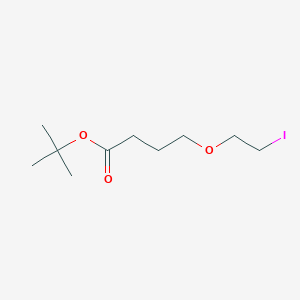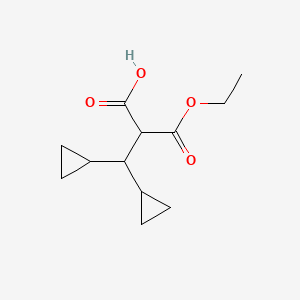
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is characterized by the presence of two cyclopropyl groups and an ethoxycarbonyl group attached to a propanoic acid backbone. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid typically involves the reaction of cyclopropylmethyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of esters or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3,3-Dicyclopropyl-2-(ethoxycarbonyl)propanoic acid can be compared with other similar compounds, such as:
3,3-Dicyclopropylpropanoic acid: Lacks the ethoxycarbonyl group, resulting in different chemical reactivity and applications.
Ethyl 3,3-dicyclopropylpropanoate: Similar structure but with an ester functional group, leading to variations in its chemical behavior and uses.
Propiedades
Fórmula molecular |
C12H18O4 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-(dicyclopropylmethyl)-3-ethoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C12H18O4/c1-2-16-12(15)10(11(13)14)9(7-3-4-7)8-5-6-8/h7-10H,2-6H2,1H3,(H,13,14) |
Clave InChI |
BRPGWXUVQLGSTL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C1CC1)C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


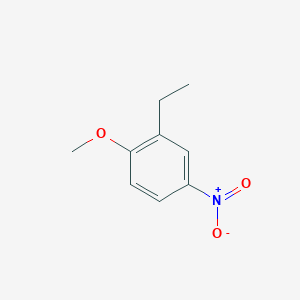
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)

